- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure](https://ar.kuujia.com/scimg/cas/93267-05-1x500.png)
93267-05-1 structure
اسم المنتج:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
كاس عدد:93267-05-1
وسط:C10H19NO4
ميغاواط:217.26216340065
MDL:MFCD27578336
CID:5087941
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
-
- MDL: MFCD27578336
- نواة داخلي: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
- مفتاح Inchi: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
- ابتسامات: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 6
- تعقيدات: 232
- إكسلوغ 3: 1.2
- طوبولوجي سطح القطب: 64.599
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-5g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 5g |
$4475 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |
93267-05-1 | 98% | 1g |
¥3633.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2025-02-24 | |
eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2025-02-24 |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)Helvetica Chimica Acta, 1995, 78(5), 1185-206,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
المراجع
- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitorsBioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Nickel Solvents: Ethanol
المراجع
- Approaches toward the total syntheses of astins A, B, and CTetrahedron Letters, 1994, 35(14), 2121-4,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen BondingJournal of Organic Chemistry, 1996, 61(24), 8402-8406,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
المراجع
- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt
المراجع
- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt
المراجع
- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric HydrogenationsAdvanced Synthesis & Catalysis, 2014, 356(4), 795-804,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Lithium diorganocuprate reactions with L-serine derivativesTetrahedron Letters, 1984, 25(26), 2759-62,
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials
- Methyllithium (1.6M in Diethyl Ether)
- Di-tert-butyl dicarbonate
- Boc-L-2-aminobutanoic acid
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- L-2-Aminobutyric Acid Methyl Ester Hydrochloride
- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate الوثائق ذات الصلة
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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5. Book reviews
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